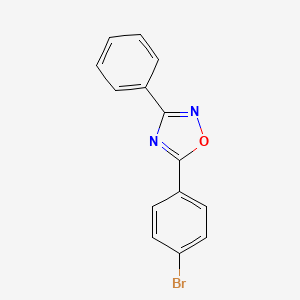
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole, also known as FMAU, is a synthetic nucleoside analog that has been widely studied for its potential applications in cancer therapy. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mechanism of Action
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a nucleoside analog that is incorporated into the DNA of cancer cells during replication. Once incorporated, it inhibits DNA synthesis by acting as a chain terminator, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been shown to selectively target cancer cells while sparing normal cells. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
Future Directions
1. Investigate the use of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole as a diagnostic tool for the imaging of tumors using PET.
2. Develop new formulations of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole with improved solubility and pharmacokinetic properties.
3. Investigate the use of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in combination with other chemotherapeutic agents for enhanced anticancer activity.
4. Study the mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in greater detail to better understand its anticancer effects.
5. Investigate the potential use of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in other diseases beyond cancer, such as viral infections.
Synthesis Methods
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the condensation of 2-furancarboxaldehyde with methylthioacetic acid, followed by acetylation and cyclization to form the triazole ring. The final step involves the introduction of the phenylacetyl group to the nitrogen atom of the triazole ring.
Scientific Research Applications
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells by inhibiting DNA synthesis and inducing apoptosis. 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has also been investigated for its potential use as a diagnostic tool for the imaging of tumors using positron emission tomography (PET).
properties
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-14(12-8-5-9-20-12)17-18(15)13(19)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTSXIQDHMOIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)

![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)